molecular formula C26H21NO B12549363 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- CAS No. 845252-99-5

1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)-

Cat. No.: B12549363
CAS No.: 845252-99-5
M. Wt: 363.4 g/mol
InChI Key: ATTNLHQXQKMLTN-UHFFFAOYSA-N
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Description

1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoquinolinone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the naphthalenyl and phenylmethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow methods may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.

    Naphthalenyl Derivatives: Compounds with naphthalenyl groups attached to different cores.

    Phenylmethyl Derivatives: Compounds with phenylmethyl groups attached to different cores.

Uniqueness

1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

845252-99-5

Molecular Formula

C26H21NO

Molecular Weight

363.4 g/mol

IUPAC Name

2-benzyl-5-naphthalen-1-yl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C26H21NO/c28-26-25-15-7-14-23(22-13-6-11-20-10-4-5-12-21(20)22)24(25)16-17-27(26)18-19-8-2-1-3-9-19/h1-15H,16-18H2

InChI Key

ATTNLHQXQKMLTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=CC=CC(=C21)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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